2,6-Bis(bromomethyl)-4-tert-butylphenol

Catalog No.
S15322013
CAS No.
5011-36-9
M.F
C12H16Br2O
M. Wt
336.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis(bromomethyl)-4-tert-butylphenol

CAS Number

5011-36-9

Product Name

2,6-Bis(bromomethyl)-4-tert-butylphenol

IUPAC Name

2,6-bis(bromomethyl)-4-tert-butylphenol

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,15H,6-7H2,1-3H3

InChI Key

MWQHUBSMHIOWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CBr)O)CBr

2,6-Bis(bromomethyl)-4-tert-butylphenol is an organic compound characterized by its structure, which includes a phenolic ring substituted with two bromomethyl groups at the 2 and 6 positions and a tert-butyl group at the 4 position. Its chemical formula is C12H16Br2OC_{12}H_{16}Br_2O and it has a molecular weight of approximately 308.01 g/mol. This compound is notable for its potential applications in various

The reactivity of 2,6-bis(bromomethyl)-4-tert-butylphenol stems from its functional groups. The bromomethyl groups are particularly reactive, allowing for nucleophilic substitution reactions where nucleophiles can replace bromine atoms. This compound can undergo:

  • Nucleophilic substitution: The bromine atoms can be replaced by various nucleophiles such as amines or alcohols.
  • Electrophilic aromatic substitution: The tert-butyl group, being an electron-donating group, can activate the aromatic ring towards electrophilic attack, facilitating further substitutions on the aromatic system.
  • Cross-coupling reactions: The presence of bromine allows for coupling reactions with organometallic reagents, potentially leading to more complex organic structures.

The synthesis of 2,6-bis(bromomethyl)-4-tert-butylphenol typically involves the bromination of 4-tert-butylphenol. Common methods include:

  • Bromination with Bromine: A solution of 4-tert-butylphenol in a suitable solvent (like dichloromethane) is treated with bromine under controlled conditions (0 to 20°C) to yield the dibrominated product. This method has been reported to achieve high yields (up to 92%) .
    text
    Reaction Conditions:- Reactants: 4-tert-butylphenol and bromine- Solvent: Dichloromethane- Temperature: 0 to 20°C- Time: Approximately 4 hours
  • Bromination using N-Bromosuccinimide: This method involves using N-bromosuccinimide in the presence of an acid catalyst in methanol, which also yields high purity products.

2,6-Bis(bromomethyl)-4-tert-butylphenol has several potential applications:

  • Intermediate in Organic Synthesis: It can serve as a key intermediate for synthesizing more complex organic molecules.
  • Material Science: Due to its phenolic structure, it may find use in developing resins or polymers with enhanced thermal stability.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to potential biological activity.

Interaction studies involving 2,6-bis(bromomethyl)-4-tert-butylphenol primarily focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential pathways in synthetic chemistry and assess its behavior in biological systems. The interactions can lead to the formation of new compounds that might exhibit unique properties or activities.

Several compounds share structural similarities with 2,6-bis(bromomethyl)-4-tert-butylphenol, including:

Compound NameStructure CharacteristicsUnique Features
2,6-Dibromo-4-tert-butylphenolContains two bromine atoms and a tert-butyl groupKnown for its utility in polymerization processes
4-Bromo-2,6-di-tert-butylphenolSubstituted at two positions with tert-butyl groupsExhibits significant thermal stability
2-Bromo-4-(hydroxymethyl)phenolHydroxymethyl group instead of bromomethylPotentially more reactive due to hydroxymethyl group
4-Tert-butyl-2-methylphenolMethyl group instead of bromomethylLess reactive but useful in different synthetic routes

These compounds highlight the uniqueness of 2,6-bis(bromomethyl)-4-tert-butylphenol due to its specific substitution pattern and functional groups that confer distinct reactivity and potential applications in organic synthesis and material science.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

335.95474 g/mol

Monoisotopic Mass

333.95679 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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